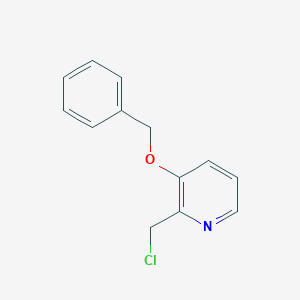

3-(Benzyloxy)-2-(chloromethyl)pyridine

Overview

Description

3-(Benzyloxy)-2-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate

Wang Xiu-jian (2009) discussed the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate, which involves the reaction of 3,5-dihydroxybenzoic acid and a-chloromethyl pyridine. The study also explored the effects of reaction temperature and time on esterification and etherification (Wang Xiu-jian, 2009).

Synthesis and Green Metric Evaluation of Chloromethyl Pyridine

Rohidas Gilbile et al. (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the advantages of the modification in terms of reduced waste generation and green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).

Structural Characterization and Vibrational Studies

Sami Soukrata et al. (2015) conducted a structural characterization of 2-amino-3-benzyloxy pyridinium perchlorate, revealing insights into its crystalline structure, hydrogen bonds, and van der Waals interactions in the two-dimensional network cohesion (Soukrata, Belhouchet, & Mhiri, 2015).

Catalysis and Chemical Reactions

O. Prakash et al. (2012) discussed the catalysis of transfer hydrogenation of ketones and oxidation of alcohols with newly designed rhodium(III) and iridium(III) complexes involving chloromethyl pyridines (Prakash, Singh, Mukherjee, & Singh, 2012).

Efficient Synthesis of Building Blocks for Pharmaceuticals

T. Verdelet et al. (2011) developed a practical and rapid preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, serving as common building blocks for pharmaceuticals and agrochemicals (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Safety and Hazards

The safety data sheet for Benzyl chloride, a compound structurally similar to 3-(Benzyloxy)-2-(chloromethyl)pyridine, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled. It may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s known that structurally diverse pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .

Mode of Action

Pyridinium salts, in general, have been highlighted for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Result of Action

Pyridinium salts have been noted for their potential anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase effects .

Biochemical Analysis

Biochemical Properties

They are important in various biochemical reactions, interacting with several enzymes, proteins, and other biomolecules .

Cellular Effects

Pyridinium salts have been noted for their roles as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . These roles suggest that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyridinium salts are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridinium salts play a role in a wide range of research topics , suggesting that they may have stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that pyridinium salts have been used in various research topics , suggesting that they may have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

Pyridinium salts are known to interact with various enzymes and cofactors , suggesting that they may be involved in certain metabolic pathways and may affect metabolic flux or metabolite levels.

Transport and Distribution

Pyridinium salts are known to interact with various biomolecules , suggesting that they may interact with transporters or binding proteins and may affect their localization or accumulation.

Subcellular Localization

Pyridinium salts are known to interact with various biomolecules , suggesting that they may have targeting signals or post-translational modifications that direct them to specific compartments or organelles.

Properties

IUPAC Name |

2-(chloromethyl)-3-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVDUNLFCYMROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide](/img/structure/B2488240.png)

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)